molecular formula C21H18N4O3 B11027664 Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Cat. No.: B11027664
M. Wt: 374.4 g/mol
InChI Key: MHTDJTWHMLVEBG-UHFFFAOYSA-N
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Description

Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a benzyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization in the presence of a catalyst such as nickel or palladium. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the imidazo[1,5-b]pyridazine core allows for strong binding interactions with target proteins, leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the imidazo[1,5-b]pyridazine core.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 7-amino-1-benzyl-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate

InChI

InChI=1S/C21H18N4O3/c1-28-20(27)16-12-17(26)24(13-14-8-4-2-5-9-14)25-19(16)18(23-21(25)22)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H2,22,23)

InChI Key

MHTDJTWHMLVEBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(N2C1=C(N=C2N)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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